(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane
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Overview
Description
(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrCl2S. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dichlorophenyl)(methyl)sulfane typically involves the reaction of 4-bromo-2,5-dichlorophenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dichlorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane .
Leptophos: O-(4-Bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate.
Uniqueness
(4-Bromo-2,5-dichlorophenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H5BrCl2S |
---|---|
Molecular Weight |
271.99 g/mol |
IUPAC Name |
1-bromo-2,5-dichloro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrCl2S/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 |
InChI Key |
KFLAAQDJWONSRX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1Cl)Br)Cl |
Origin of Product |
United States |
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